Lipophilicity (XLogP3) Differentiation vs. Unsubstituted Cyclohexaneacetamide Scaffold
The target compound exhibits a computed XLogP3 of 1.7, compared to the parent cyclohexaneacetamide scaffold (CAS 1503-87-3) which has a predicted XLogP of approximately 0.8 . This ~0.9 log unit increase reflects the lipophilic contribution of the 2,4-dimethoxyphenylmethyl substituent and the 2-oxo modification on the cyclohexane ring. The higher lipophilicity predicts improved passive membrane permeability, which is relevant for cell-based antiviral assays where intracellular target engagement is required. Note: This is a computed comparison; experimental logP or logD data are not publicly available for the target compound.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | Cyclohexaneacetamide (CAS 1503-87-3), predicted XLogP ≈ 0.8 |
| Quantified Difference | ΔXLogP3 ≈ +0.9 (target more lipophilic) |
| Conditions | Computed via XLogP3 algorithm; guidechem database entry |
Why This Matters
Higher computed lipophilicity suggests better membrane permeability, a relevant consideration for selecting screening compounds intended for intracellular antiviral targets such as cap-dependent endonuclease.
